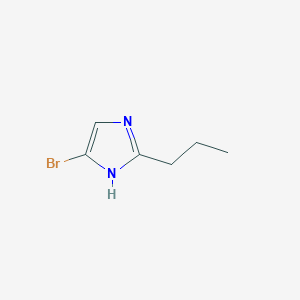

![molecular formula C7H5BrN2S B1522643 2-ブロモベンゾ[d]チアゾール-6-アミン CAS No. 945400-80-6](/img/structure/B1522643.png)

2-ブロモベンゾ[d]チアゾール-6-アミン

概要

説明

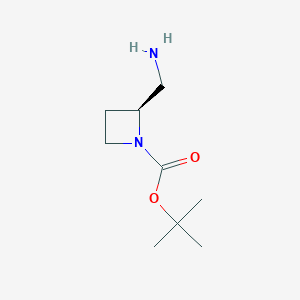

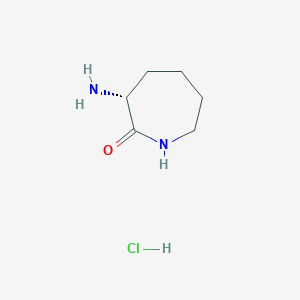

2-Bromobenzo[d]thiazol-6-amine is a chemical compound with the CAS Number: 945400-80-6. It has a linear formula of C7H5BrN2S . The compound is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 2-Bromobenzo[d]thiazol-6-amine involves several stages. In one stage, 2-bromanyl-1,3-benzothiazol-6-amine and 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are combined with bis-triphenylphosphine-palladium (II) chloride and potassium carbonate in 1,4-dioxane and water at 80℃ for 12 hours under an inert atmosphere .Molecular Structure Analysis

The IUPAC name for 2-Bromobenzo[d]thiazol-6-amine is 2-bromo-1,3-benzothiazol-6-amine . The InChI code is 1S/C7H5BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 .Physical and Chemical Properties Analysis

2-Bromobenzo[d]thiazol-6-amine has a molecular weight of 229.1 . It has a boiling point of 384.075°C at 760 mmHg . The compound is solid in physical form .科学的研究の応用

ヘテロ環状化合物の合成

2-ブロモベンゾ[d]チアゾール-6-アミン: は、様々なヘテロ環状化合物の合成における重要な中間体です。 臭素とアミン官能基の両方が存在するため、医薬品や農薬によく見られるより複雑な構造に後続の変換を行うことができます .

創薬

この化合物は、創薬におけるビルディングブロックとして機能し、特に潜在的な治療効果を持つ分子の開発において役立ちます。 その構造は、様々な生体標的への結合に適しており、医薬品化学における用途に適した候補となっています .

生物活性

2-ブロモベンゾ[d]チアゾール-6-アミンを含むベンゾチアゾール誘導体は、幅広い生物活性を示すことが知られています。 これらには、抗高血圧作用、抗炎症作用、抗菌作用、抗腫瘍作用が含まれており、新規治療法の開発において極めて重要です .

駆虫活性

研究によると、2-アミノベンゾチアゾール誘導体は駆虫活性を示すことがわかっています。 そのため、2-ブロモベンゾ[d]チアゾール-6-アミンは、寄生虫感染症の治療に役立つ可能性のある化合物を合成するために使用することができます .

化学合成

この化合物は、化学合成プロセスにおいて反応物として使用されます。 ビス求電子試薬との反応性により、様々な縮合ヘテロ環状化合物を生成することができ、これらは多くの工業用途において重要です .

Safety and Hazards

作用機序

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (2291) suggests that it may have suitable properties for absorption and distribution .

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

生化学分析

Biochemical Properties

2-Bromobenzo[d]thiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins. Additionally, 2-Bromobenzo[d]thiazol-6-amine has shown interactions with bacterial quorum sensing systems, potentially disrupting bacterial communication and biofilm formation .

Cellular Effects

The effects of 2-Bromobenzo[d]thiazol-6-amine on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those related to inflammation and immune responses . By inhibiting COX enzymes, it can modulate the expression of genes involved in inflammatory responses. Furthermore, 2-Bromobenzo[d]thiazol-6-amine affects cellular metabolism by altering the production of key metabolites involved in energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-Bromobenzo[d]thiazol-6-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as COX, leading to their inhibition . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, 2-Bromobenzo[d]thiazol-6-amine can interact with bacterial quorum sensing receptors, inhibiting their ability to detect and respond to signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromobenzo[d]thiazol-6-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to 2-Bromobenzo[d]thiazol-6-amine can lead to sustained inhibition of inflammatory pathways and reduced cellular proliferation .

Dosage Effects in Animal Models

The effects of 2-Bromobenzo[d]thiazol-6-amine vary with different dosages in animal models. At lower doses, it has been observed to effectively reduce inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Bromobenzo[d]thiazol-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The metabolites of 2-Bromobenzo[d]thiazol-6-amine can further interact with various cellular pathways, influencing metabolic flux and the levels of key metabolites .

Transport and Distribution

Within cells and tissues, 2-Bromobenzo[d]thiazol-6-amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 2-Bromobenzo[d]thiazol-6-amine is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the cytoplasm and, to a lesser extent, in the nucleus . This localization is likely due to its ability to interact with cytoplasmic and nuclear proteins. Post-translational modifications and targeting signals may also play a role in directing 2-Bromobenzo[d]thiazol-6-amine to specific subcellular compartments .

特性

IUPAC Name |

2-bromo-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRUNKROSSHAGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680974 | |

| Record name | 2-Bromo-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945400-80-6 | |

| Record name | 2-Bromo-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B1522571.png)

![[(5-Aminopentyl)oxy]cyclohexane](/img/structure/B1522578.png)

![[(1S,2S)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B1522581.png)

![1-[4-(Benzyloxy)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1522583.png)